1-(Cyclohexylmethyl)piperazine hydrochloride

Vue d'ensemble

Description

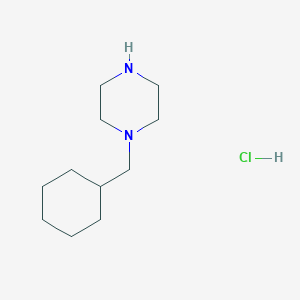

1-(Cyclohexylmethyl)piperazine hydrochloride is an organic compound with the molecular formula C11H23ClN2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the piperazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylmethyl)piperazine hydrochloride can be synthesized through the reaction of cyclohexylmethyl bromide with piperazine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Acid-Base Reactivity

The piperazine ring’s secondary amines enable acid-base reactions:

-

Protonation : In aqueous HCl, the free base form is protonated to form the hydrochloride salt, enhancing solubility .

-

CO2_22 Absorption : Like piperazine, the compound reacts with CO to form carbamates or bicarbamates under alkaline conditions, though steric hindrance from the cyclohexylmethyl group may reduce reaction rates .

Alkylation and Acylation Reactions

The secondary amines in the piperazine ring undergo alkylation or acylation under standard conditions:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in polar aprotic solvents (DMF, acetonitrile) to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base .

Example Reaction :

Pharmacological Reactivity

The cyclohexylmethyl group influences receptor binding:

-

σ1_11 Receptor Interaction : Piperazine derivatives with lipophilic substituents (e.g., cyclohexylmethyl) show high affinity for σ receptors, acting as antagonists or agonists .

-

H3_33 Receptor Modulation : Structural analogs demonstrate inverse agonism at CB1 receptors, suggesting potential for analogous activity .

Stability and Degradation

-

Thermal Stability : Stable up to 150°C, making it suitable for high-temperature applications (e.g., gas treating) .

-

Oxidative Degradation : Susceptible to oxidation at the piperazine ring’s secondary amines under strong oxidizing conditions.

Comparative Reactivity

| Feature | 1-(Cyclohexylmethyl)piperazine | Piperazine |

|---|---|---|

| Basicity (pK) | ~9.5 (weaker due to steric effects) | ~9.8 |

| CO Absorption Capacity | Moderate | High |

| Solubility in Water | Low (hydrochloride form is soluble) | High |

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Cyclohexylmethyl)piperazine hydrochloride is characterized by a piperazine ring with a cyclohexylmethyl substituent. Its molecular formula is CHClN, and it has a molecular weight of approximately 218.77 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological research.

Central Nervous System Effects

Research indicates that CMPP HCl may function as a central nervous system stimulant, with potential applications in treating anxiety and depression. Its structural similarity to other biologically active piperazine derivatives suggests interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. However, further studies are required to elucidate its full pharmacological profile .

Antimicrobial Activity

CMPP HCl has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In high-throughput screening studies, compounds similar to CMPP HCl showed significant inhibition of M. tuberculosis growth, indicating potential as an anti-tubercular agent . The compound's unique structure may enhance its efficacy compared to traditional treatments.

Case Study 1: Interaction with Neurotransmitter Receptors

Preliminary studies have shown that CMPP HCl interacts with serotonin receptors, potentially influencing mood and behavior. These interactions suggest that CMPP HCl could be developed into a therapeutic agent for mood disorders .

Case Study 2: Antimycobacterial Activity

In a study examining compounds for their effectiveness against M. tuberculosis, CMPP HCl analogs demonstrated significant growth inhibition of the bacteria. This highlights its potential as a lead compound in developing new anti-tubercular agents .

Mécanisme D'action

The mechanism of action of 1-(cyclohexylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can result in the inhibition of neurotransmitter release and subsequent physiological responses .

Comparaison Avec Des Composés Similaires

- 1-(2-Fluorophenyl)piperazine

- 1-(4-Methoxybenzyl)piperazine

- 1-(2-Ethoxyethyl)piperazine

- 1-(3-Methylbenzyl)piperazine

Comparison: 1-(Cyclohexylmethyl)piperazine hydrochloride is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Activité Biologique

1-(Cyclohexylmethyl)piperazine hydrochloride (CMPP HCl) is a chemical compound characterized by a piperazine ring with a cyclohexylmethyl substituent. Its molecular formula is CHClN, and it has a molecular weight of approximately 218.77 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the central nervous system (CNS) and its interactions with neurotransmitter systems.

Structural Characteristics

The structural features of CMPP HCl contribute significantly to its biological activity. The piperazine ring is known for its ability to engage in various chemical reactions, including nucleophilic substitutions and alkylations, which may influence its pharmacological properties.

Biological Activity

Research indicates that CMPP HCl exhibits notable biological activities, particularly as a potential CNS stimulant. It is believed to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting applications in treating anxiety and depression. However, detailed studies are required to fully elucidate its pharmacological profile.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpiperazine | CHN | Simpler structure, used as a solvent |

| 1-(4-Methylcyclohexyl)methylpiperazine | CHN | Contains a methyl group on cyclohexane |

| 1-(Phenyl)methylpiperazine | CHN | Aromatic ring increases lipophilicity |

The mechanism of action for CMPP HCl appears to involve its binding affinity to serotonin receptors, which may influence mood and behavior. Preliminary findings suggest that it may act as an agonist or antagonist at these receptors, although specific studies are still needed to clarify these interactions.

Case Studies and Research Findings

A number of studies have investigated the biological activity of CMPP HCl and related compounds:

- CNS Activity : In animal models, CMPP HCl has shown potential anxiolytic effects, indicating its ability to reduce anxiety-like behaviors. This was assessed through standard behavioral tests such as the elevated plus maze and open field test.

- Serotonin Interaction : A study exploring the interaction of CMPP HCl with serotonin receptors indicated that it may exhibit selective binding properties, which could be beneficial for developing targeted therapies for mood disorders.

- Dopamine Pathways : Research has also suggested that CMPP HCl might influence dopamine pathways, which are critical in regulating mood and reward mechanisms.

Applications

Due to its unique structural properties and biological activity, CMPP HCl has potential applications in various fields:

- Medicinal Chemistry : It may serve as a lead compound for developing new antidepressants or anxiolytics.

- Neuroscience Research : Its effects on neurotransmitter systems make it valuable for studying the underlying mechanisms of mental health disorders.

Propriétés

IUPAC Name |

1-(cyclohexylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h11-12H,1-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHXHNSNXFRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.